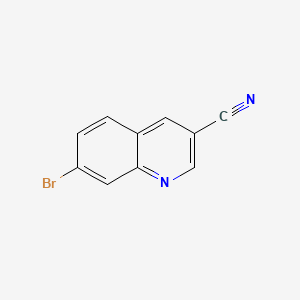

7-Bromoquinoline-3-carbonitrile

Description

BenchChem offers high-quality 7-Bromoquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromoquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromoquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRSJDDDOGXJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80739765 | |

| Record name | 7-Bromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375108-40-9 | |

| Record name | 7-Bromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 7-Bromoquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-Bromoquinoline-3-carbonitrile. Due to the specialized nature of this compound, publicly available experimental data is limited. This guide compiles the existing information and furnishes detailed experimental protocols for the determination of key physical characteristics, enabling researchers to perform in-house analysis.

Core Physical and Chemical Properties

7-Bromoquinoline-3-carbonitrile is a halogenated aromatic nitrile with a quinoline core structure. Its chemical properties are influenced by the electron-withdrawing nature of the bromine atom and the cyano group, as well as the aromatic system of the quinoline ring.

Table 1: General and Chemical Properties of 7-Bromoquinoline-3-carbonitrile

| Property | Value | Source |

| CAS Number | 1375108-40-9 | [1] |

| Molecular Formula | C₁₀H₅BrN₂ | [1][2] |

| Molecular Weight | 233.06 g/mol | [1] |

| Physical State | Solid (presumed, based on related compounds and synthesis workup) | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 7-Bromoquinoline-3-carbonitrile.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) data has been reported in a patent document.

Table 2: ¹H NMR Spectral Data for 7-Bromoquinoline-3-carbonitrile

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.21 | d | H-2 or H-4 | |

| 9.13 | d | 1.52 | H-2 or H-4 |

| 8.38 | d | 2.02 | H-8 |

| 8.08 | d | 8.84 | H-5 |

| 7.95 | dd | 8.72, 1.89 | H-6 |

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR and Mass Spectrometry

As of the latest available data, experimental ¹³C NMR and mass spectrometry data for 7-Bromoquinoline-3-carbonitrile are not published in readily accessible literature. The predicted mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).

Thermal Properties

Experimental data for the melting and boiling points of 7-Bromoquinoline-3-carbonitrile are not currently available in the public domain.

Table 3: Thermal Properties of 7-Bromoquinoline-3-carbonitrile

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

Solubility Profile

Quantitative solubility data for 7-Bromoquinoline-3-carbonitrile in various organic solvents has not been reported. Generally, quinoline derivatives exhibit solubility in polar aprotic solvents.

Table 4: Predicted Solubility of 7-Bromoquinoline-3-carbonitrile

| Solvent | Predicted Solubility |

| Water | Insoluble |

| DMSO | Soluble |

| DMF | Soluble |

| Methanol | Sparingly soluble to soluble |

| Dichloromethane | Sparingly soluble to soluble |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 7-Bromoquinoline-3-carbonitrile, allowing researchers to generate the compound and determine its physical properties.

Synthesis of 7-Bromoquinoline-3-carbonitrile

A reported synthesis involves the reaction of 2-amino-4-bromobenzaldehyde with 3,3-diethoxypropionitrile.

Workflow for the Synthesis of 7-Bromoquinoline-3-carbonitrile

Caption: Synthesis workflow for 7-Bromoquinoline-3-carbonitrile.

Detailed Protocol:

-

Combine 2-amino-4-bromobenzaldehyde (10.00 mmol), 3,3-diethoxypropionitrile (12.00 mmol), and p-toluenesulfonic acid monohydrate (2.00 mmol) in toluene (30 mL).

-

Heat the reaction mixture to reflux for 3 hours using a Dean-Stark apparatus to remove water.

-

After completion, cool the mixture to room temperature and remove the toluene by evaporation under reduced pressure.

-

Dissolve the residue in a small amount of dimethylformamide (DMF) and dilute with chloroform.

-

Wash the organic solution sequentially with water and a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with chloroform.

-

Combine all organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography using a dichloromethane/methanol gradient (0-3%).

-

Triturate the resulting product with ether to obtain pure 7-bromo-3-cyanoquinoline.

Determination of Physical Properties

The following are generalized protocols for determining the key physical properties of a solid organic compound like 7-Bromoquinoline-3-carbonitrile.

Workflow for Physical and Spectroscopic Characterization

Caption: Workflow for the characterization of 7-Bromoquinoline-3-carbonitrile.

1. Melting Point Determination (Capillary Method):

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

2. Solubility Determination:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: In a small test tube, add approximately 10 mg of the compound to 1 mL of the chosen solvent.

-

Observation: Vigorously stir or sonicate the mixture for 1-2 minutes at a controlled temperature (e.g., 25°C).

-

Classification:

-

Soluble: No solid particles are visible.

-

Sparingly Soluble: A small amount of solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Quantification (for soluble samples): If a quantitative value is needed, add small, known amounts of the solute to a known volume of the solvent until saturation is reached (a slight excess of solid remains after prolonged stirring). The undissolved solid is then filtered, dried, and weighed. The solubility is calculated from the mass of the dissolved solid.

3. NMR Spectroscopy:

-

¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

-

¹³C NMR:

-

Sample Preparation: Prepare a more concentrated solution (20-50 mg in 0.7 mL of deuterated solvent).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

4. Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M⁺) and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak (which will appear as a pair of peaks of nearly equal intensity due to the ⁷⁹Br and ⁸¹Br isotopes) and the fragmentation pattern to confirm the molecular weight and structure.

References

The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 7-Bromoquinoline-3-carbonitrile

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, serving as the foundational framework for a multitude of therapeutic agents. Within this esteemed class of heterocycles, 7-Bromoquinoline-3-carbonitrile emerges as a highly versatile and strategic building block. Its unique trifunctional nature—a reactive bromine atom, an electron-withdrawing nitrile group, and the intrinsic quinoline core—offers a powerful platform for the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and multifaceted applications of 7-Bromoquinoline-3-carbonitrile, with a particular focus on its instrumental role in the development of novel kinase inhibitors and other targeted therapeutics. This document is intended to serve as a vital resource for researchers engaged in drug discovery and organic synthesis, offering both foundational knowledge and actionable experimental insights.

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry, a distinction earned through its recurring presence in a wide array of biologically active compounds.[1] This prevalence is not coincidental; the quinoline nucleus provides a rigid, aromatic framework that can be strategically functionalized to modulate interactions with various biological targets. The nitrogen atom within the ring system acts as a hydrogen bond acceptor and introduces a dipole moment, influencing the molecule's solubility and binding affinity.

Modifications to the quinoline core are central to tuning its pharmacological profile. The introduction of a bromine atom, as seen in 7-Bromoquinoline-3-carbonitrile, provides a key reactive handle for post-synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions.[2] The nitrile group at the 3-position, a potent electron-withdrawing group, significantly influences the electronic properties of the quinoline ring and can participate in various chemical transformations or act as a critical pharmacophoric element.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is paramount for its effective utilization in research and development.

Core Chemical Attributes

The fundamental properties of 7-Bromoquinoline-3-carbonitrile are summarized in the table below, providing a quick reference for experimental design and data interpretation.

| Property | Value | Source |

| CAS Number | 1375108-40-9 | [3][4][5] |

| Molecular Formula | C₁₀H₅BrN₂ | [3][4][5] |

| Molecular Weight | 233.06 g/mol | [3][4][5] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

Spectroscopic Signature

The unique arrangement of atoms in 7-Bromoquinoline-3-carbonitrile gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, characteristic of the substituted quinoline ring system. The chemical shifts and coupling constants of the protons on the quinoline core are influenced by the positions of the bromo and cyano substituents.

-

¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to the ten carbon atoms in the molecule.[6] The carbon atom of the nitrile group will appear in the characteristic region for cyano carbons (typically 115-120 ppm). The carbons attached to the bromine and nitrogen atoms will also exhibit predictable chemical shifts.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 7-Bromoquinoline-3-carbonitrile will be dominated by a sharp, intense absorption band characteristic of the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹.[7] Aromatic C-H and C=C stretching vibrations will also be present.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of 7-Bromoquinoline-3-carbonitrile is the presence of a pair of molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is a definitive indicator of the presence of a single bromine atom (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵% ⁸¹Br).[8]

Synthesis of 7-Bromoquinoline-3-carbonitrile: A Strategic Approach

While multiple synthetic routes to quinoline derivatives exist, a common and effective strategy for preparing 7-Bromoquinoline-3-carbonitrile involves a multi-step sequence starting from readily available precursors. A plausible synthetic pathway is outlined below.

Conceptual Synthetic Workflow

The synthesis of 7-Bromoquinoline-3-carbonitrile can be logically approached through the construction of the quinoline core followed by the introduction of the nitrile functionality. A common starting material for the synthesis of 7-bromoquinolines is 3-bromoaniline.[9]

Caption: A conceptual workflow for the synthesis of 7-Bromoquinoline-3-carbonitrile.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of a synthetic route that could be employed to prepare 7-Bromoquinoline-3-carbonitrile. Note: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of an Acylated Intermediate from 3-Bromoaniline

-

To a stirred solution of 3-bromoaniline in a suitable solvent (e.g., dichloromethane), add an appropriate acylating agent (e.g., ethyl (ethoxymethylene)cyanoacetate) at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the acylated intermediate.

Step 2: Cyclization to form the 7-Bromoquinoline Core

-

The purified intermediate from Step 1 is dissolved in a high-boiling point solvent such as Dowtherm A.

-

The solution is heated to a high temperature (e.g., 250 °C) to induce thermal cyclization.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent (e.g., hexane).

-

The solid is collected by filtration, washed, and dried to afford the 7-bromoquinoline derivative.

Step 3: Introduction of the Nitrile Group (if not already present)

Should the cyclization in Step 2 not directly yield the 3-carbonitrile derivative, a subsequent cyanation step would be necessary. This often involves the conversion of a suitable leaving group at the 3-position (e.g., a halogen) to a nitrile using a cyanide source (e.g., copper(I) cyanide) in a polar aprotic solvent like DMF or NMP.

Applications in Medicinal Chemistry and Organic Synthesis

The strategic placement of the bromo and cyano functionalities on the quinoline scaffold makes 7-Bromoquinoline-3-carbonitrile a highly valuable intermediate in the synthesis of complex molecules with therapeutic potential.

A Versatile Precursor for Kinase Inhibitors

A significant body of research has demonstrated the utility of the quinoline-3-carbonitrile scaffold in the design of potent kinase inhibitors.[10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. 7-Bromoquinoline-3-carbonitrile serves as an excellent starting point for the synthesis of kinase inhibitors through the functionalization of the bromine atom at the 7-position.

4.1.1. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The bromine atom at the 7-position is readily susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Caption: A generalized workflow for the Suzuki-Miyaura coupling of 7-Bromoquinoline-3-carbonitrile.

4.1.2. Targeting Key Oncogenic Kinases

Derivatives of 7-Bromoquinoline-3-carbonitrile have shown promise as inhibitors of several key kinases implicated in cancer, including:

-

Epidermal Growth Factor Receptor (EGFR): The 4-anilino-3-quinolinecarbonitrile scaffold is a known pharmacophore for EGFR inhibitors.[12]

-

Src Kinase: Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles have been developed as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation and survival.[2]

-

Dual PI3K/mTOR Inhibitors: The broader class of morpholinopyrimidine-5-carbonitriles has been investigated for dual inhibition of PI3K and mTOR, two key nodes in cancer signaling pathways.[13]

A Building Block for Novel Heterocyclic Systems

Beyond its use in kinase inhibitor synthesis, 7-Bromoquinoline-3-carbonitrile can serve as a precursor for the construction of more complex heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding its synthetic utility.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 7-Bromoquinoline-3-carbonitrile.

-

Hazard Identification: This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

7-Bromoquinoline-3-carbonitrile stands as a testament to the power of strategic molecular design in modern drug discovery. Its trifunctional nature provides a versatile and powerful platform for the synthesis of a diverse array of complex molecules, particularly in the realm of targeted cancer therapy. The ability to readily functionalize the 7-position via cross-coupling reactions, combined with the electronic influence and synthetic potential of the 3-carbonitrile group, makes this compound an invaluable tool for medicinal chemists. As the quest for more selective and potent therapeutic agents continues, the strategic application of building blocks like 7-Bromoquinoline-3-carbonitrile will undoubtedly play a pivotal role in shaping the future of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1375108-40-9|7-Bromoquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 5-Bromoquinoline-3-carbonitrile|CAS 1974296-18-8 [benchchem.com]

- 9. 7-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Bromoquinoline-3-carbonitrile

CAS Number: 1375108-40-9[1][2]

This technical guide provides a comprehensive overview of 7-Bromoquinoline-3-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document details its chemical properties, plausible synthetic routes, potential biological activities, and relevant experimental protocols, drawing from data on closely related quinoline derivatives.

Chemical and Physical Properties

7-Bromoquinoline-3-carbonitrile is a substituted quinoline featuring a bromine atom at the 7-position and a nitrile group at the 3-position. These functional groups provide reactive handles for further chemical modifications, making it a valuable building block in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 1375108-40-9 | [1][2] |

| Molecular Formula | C₁₀H₅BrN₂ | [1] |

| Molecular Weight | 233.06 g/mol | [1] |

| Synonyms | 7-Bromo-3-quinolinecarbonitrile | [1] |

Synthesis of 7-Bromoquinoline-3-carbonitrile

Experimental Protocol: Plausible One-Pot Synthesis

This protocol is adapted from general methods for the synthesis of quinoline-3-carbonitrile derivatives.[3]

Materials:

-

Appropriate 2-amino-4-bromobenzaldehyde

-

Ethyl cyanoacetate

-

A compound with an active methylene group (e.g., dimedone or cyclohexanone)

-

Ammonium acetate

-

Ethanol (absolute)

Procedure:

-

A mixture of the 2-amino-4-bromobenzaldehyde (1 mmol), the active methylene compound (1 mmol), ethyl cyanoacetate (1.1 mmol), and ammonium acetate (2 mmol) is taken in absolute ethanol.

-

The reaction mixture is refluxed for approximately 6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The crude product is washed with cold ethanol and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Potential Biological Activities and Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4] The presence of the bromine atom and the carbonitrile group on the quinoline scaffold of 7-Bromoquinoline-3-carbonitrile suggests its potential as a precursor for novel therapeutic agents.

Anticancer Potential

Numerous quinoline derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), or interference with DNA replication by inhibiting topoisomerases.[5][6] The nitrile group, in particular, has been noted to enhance the anticancer activity of certain heterocyclic compounds.[7][8]

Antibacterial Activity

The quinoline core is a well-established pharmacophore in antibacterial drugs. Some quinoline-3-carbonitrile derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, with a proposed mechanism of action involving the inhibition of DNA gyrase.[3]

| Compound Class | Derivative Example | Target Organism | MIC (μg/mL) | Reference |

| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 | [9] |

| Bromoquinolines | 7-bromoquinoline-5,8-dione sulfonamides | Klebsiella pneumoniae | 0.80 - 1.00 (mg/mL) | [10] |

| Quinoline-carbonitriles | 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | 11.00 ± 0.03 (inhibition zone in mm) | [11] |

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[4]

Procedure:

-

Cancer cells are seeded in 96-well plates and incubated.

-

The cells are then treated with various concentrations of 7-Bromoquinoline-3-carbonitrile (or its derivatives) and incubated for a specified period (e.g., 48-72 hours).

-

After incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader to determine cell viability.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[9]

Procedure:

-

A serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target bacteria.

-

Positive (no compound) and negative (no bacteria) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Chemical Reactivity and Further Functionalization

The bromine atom at the 7-position of 7-Bromoquinoline-3-carbonitrile is amenable to various cross-coupling reactions, allowing for the introduction of diverse functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. This reaction can be used to synthesize novel 7-aryl or 7-heteroaryl quinoline-3-carbonitrile derivatives.

Caption: Workflow for Suzuki-Miyaura coupling of 7-Bromoquinoline-3-carbonitrile.

Signaling Pathways

While the specific signaling pathways modulated by 7-Bromoquinoline-3-carbonitrile have not been elucidated, related quinoline derivatives have been shown to target key pathways in cancer. For instance, some quinoline-based compounds act as inhibitors of the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

This guide serves as a foundational resource for researchers interested in 7-Bromoquinoline-3-carbonitrile. Further experimental validation is necessary to fully characterize its synthesis, biological activity, and mechanism of action.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 7-BroMo-quinoline-3-carbonitrile | 1375108-40-9 [chemicalbook.com]

- 3. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 7-Bromoquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 7-Bromoquinoline-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. This document outlines a detailed two-step synthetic pathway, commencing with the formylation of 7-bromoquinoline to yield the key intermediate, 7-bromoquinoline-3-carbaldehyde, followed by its conversion to the target nitrile. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate practical application in a laboratory setting.

Synthetic Strategy

The synthesis of 7-Bromoquinoline-3-carbonitrile is most effectively achieved through a two-step sequence:

-

Formylation of 7-Bromoquinoline: Introduction of a formyl group at the C3 position of the 7-bromoquinoline scaffold to produce 7-bromoquinoline-3-carbaldehyde. A plausible method for this transformation is the lithiation of 7-bromoquinoline followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). This approach offers high regioselectivity.

-

Conversion of Aldehyde to Nitrile: The transformation of the aldehyde functional group of 7-bromoquinoline-3-carbaldehyde into a nitrile. A widely used and effective method for this conversion is the one-pot reaction with hydroxylamine hydrochloride, which proceeds through an intermediate oxime that is subsequently dehydrated.

This strategic approach utilizes readily available starting materials and employs well-established chemical transformations, ensuring a reliable and reproducible synthesis.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a detailed guide for the synthesis of 7-Bromoquinoline-3-carbonitrile.

Step 1: Synthesis of 7-Bromoquinoline-3-carbaldehyde

This step focuses on the regioselective formylation of 7-bromoquinoline at the 3-position via a lithium-halogen exchange followed by reaction with DMF.

Materials and Reagents:

-

7-Bromoquinoline

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 7-bromoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

-

After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 7-bromoquinoline-3-carbaldehyde.

Step 2: Synthesis of 7-Bromoquinoline-3-carbonitrile

This one-pot procedure converts the aldehyde intermediate into the final nitrile product.

Materials and Reagents:

-

7-Bromoquinoline-3-carbaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium sulfate (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, combine 7-bromoquinoline-3-carbaldehyde (1.0 eq), hydroxylamine hydrochloride (1.5 eq), anhydrous sodium sulfate, and sodium bicarbonate.

-

The reaction can be performed in a dry medium under microwave irradiation for a rapid and efficient conversion. Alternatively, the mixture can be refluxed in a suitable solvent such as N-methylpyrrolidone.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate to the reaction mixture and filter to remove inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 7-Bromoquinoline-3-carbonitrile.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 7-Bromoquinoline-3-carbonitrile.

| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 7-Bromoquinoline | 7-Bromoquinoline-3-carbaldehyde | n-BuLi, DMF | THF | -78 to RT | 3 | 50-70 |

| 2 | 7-Bromoquinoline-3-carbaldehyde | 7-Bromoquinoline-3-carbonitrile | NH₂OH·HCl, Na₂SO₄, NaHCO₃ | Dry media (Microwave) or NMP | Reflux or Microwave | 0.1-2 | 85-95 |

Note: Yields are indicative and may vary based on reaction scale and optimization.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of 7-Bromoquinoline-3-carbonitrile.

Caption: Synthetic pathway for 7-Bromoquinoline-3-carbonitrile.

An In-depth Technical Guide to the Starting Materials for 7-Bromoquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key starting materials and synthetic pathways for the preparation of 7-bromoquinoline-3-carbonitrile, a significant heterocyclic compound in medicinal chemistry and materials science. This document outlines a primary synthetic route, complete with experimental protocols, quantitative data, and a visual representation of the chemical transformations involved.

Introduction

7-Bromoquinoline-3-carbonitrile is a substituted quinoline derivative that serves as a valuable intermediate in the synthesis of a variety of functional molecules. The strategic placement of the bromo and cyano groups on the quinoline scaffold allows for diverse chemical modifications, making it a versatile building block in the development of novel therapeutic agents and advanced materials. This guide focuses on a practical and efficient synthetic approach to this target molecule, starting from readily available precursors.

Core Synthetic Strategy: Friedländer Annulation

The most direct and efficient synthesis of 7-bromoquinoline-3-carbonitrile is achieved through a variation of the Friedländer annulation. This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group adjacent to a carbonyl or, in this case, a nitrile function. This approach allows for the construction of the quinoline ring system in a single, high-yielding step.

The primary starting materials for this synthesis are:

-

2-Amino-4-bromobenzaldehyde: This substituted benzaldehyde provides the benzene ring portion of the quinoline system, incorporating the bromine atom at the desired 7-position of the final product.

-

3,3-Diethoxypropanenitrile: This reactant serves as the three-carbon unit that forms the pyridine ring of the quinoline. The nitrile group is the precursor to the carbonitrile at the 3-position, and the diethyl acetal provides a masked aldehyde function that participates in the cyclization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 7-bromoquinoline-3-carbonitrile from 2-amino-4-bromobenzaldehyde and 3,3-diethoxypropanenitrile.

| Parameter | Value |

| Starting Material 1 | 2-Amino-4-bromobenzaldehyde |

| Starting Material 2 | 3,3-Diethoxypropanenitrile |

| Catalyst | p-Toluenesulfonic acid monohydrate |

| Solvent | Toluene |

| Reaction Time | 3 hours |

| Reaction Temperature | Reflux |

| Yield | 75% |

| Purification | Flash chromatography, trituration with diethyl ether |

Experimental Protocol

The following protocol details the experimental procedure for the synthesis of 7-bromoquinoline-3-carbonitrile via the Friedländer annulation.

Materials:

-

2-Amino-4-bromobenzaldehyde (10.00 mmol, 2.00 g)

-

3,3-Diethoxypropanenitrile (12.00 mmol, 1.80 mL)

-

p-Toluenesulfonic acid monohydrate (2.00 mmol, 0.380 g)

-

Toluene (30 mL)

-

Chloroform

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Diethyl ether

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A mixture of 2-amino-4-bromobenzaldehyde (2 g, 10.00 mmol), 3,3-diethoxypropanenitrile (1.80 mL, 12.00 mmol), and p-toluenesulfonic acid monohydrate (0.380 g, 2.000 mmol) in toluene (30 mL) is heated under reflux using a Dean-Stark apparatus for 3 hours.

-

The reaction mixture is then cooled to room temperature, and the solvent is evaporated under reduced pressure.

-

The resulting residue is dissolved in a small amount of N,N-dimethylformamide and then diluted with chloroform.

-

The organic solution is washed with an aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with chloroform.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash chromatography (eluting with 0-3% methanol in dichloromethane) followed by trituration in diethyl ether to yield 7-bromoquinoline-3-carbonitrile (1.75 g, 75%).

Characterization:

The structure of the final product can be confirmed by spectroscopic methods. The reported ¹H NMR data is as follows:

-

¹H NMR (400 MHz, DMSO-d₆) δ ppm: 7.95 (dd, J=8.72, 1.89 Hz, 1 H), 8.08 (d, J=8.84 Hz, 1 H), 8.38 (d, J=2.02 Hz, 1 H), 9.13 (d, J=1.52 Hz, 1 H), 9.21 (d, 1 H).

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for the formation of 7-bromoquinoline-3-carbonitrile.

Caption: Synthetic route to 7-bromoquinoline-3-carbonitrile.

Conclusion

The Friedländer annulation provides an effective and straightforward method for the synthesis of 7-bromoquinoline-3-carbonitrile. The use of commercially available starting materials, 2-amino-4-bromobenzaldehyde and 3,3-diethoxypropanenitrile, makes this a practical approach for obtaining this valuable synthetic intermediate. This guide provides the necessary information for researchers to successfully implement this synthesis in a laboratory setting, facilitating further research and development in areas that utilize quinoline-based scaffolds.

An In-depth Technical Guide on the Potential Biological Activity of 7-Bromoquinoline-3-carbonitrile

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 7-Bromoquinoline-3-carbonitrile. This guide, therefore, provides an in-depth analysis of the known biological activities of structurally related compounds, including quinoline, quinoline-3-carbonitrile, and bromoquinoline derivatives, to infer the potential therapeutic areas for 7-Bromoquinoline-3-carbonitrile. The information presented is intended to guide future research and is not a direct representation of the activity of 7-Bromoquinoline-3-carbonitrile.

The quinoline scaffold is a prominent heterocyclic aromatic compound found in numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2][3][4] Its derivatives have been extensively explored in drug discovery, leading to the development of numerous therapeutic agents.[1][2][3][4] The presence of a bromine atom and a carbonitrile group on the quinoline core of 7-Bromoquinoline-3-carbonitrile suggests the potential for diverse biological interactions.

Potential Biological Activities

Based on the activities of related compounds, 7-Bromoquinoline-3-carbonitrile could be investigated for the following biological properties:

-

Antibacterial Activity: Derivatives of quinoline-3-carbonitrile have been synthesized and evaluated as potential antibacterial agents.[5] Some of these compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.[5] The proposed mechanism of action for some quinoline-based antibiotics is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[5]

-

Anticancer Activity: The quinoline ring is a key structural component in many anticancer agents.[1][3][6] Various quinoline derivatives have demonstrated potent activity against a range of cancer cell lines.[1][3][6]

-

Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine and primaquine.[3][4] Research continues to explore new quinoline derivatives for their efficacy against drug-resistant strains of malaria.[4]

-

Anti-inflammatory and Analgesic Activity: Studies on 3-bromo isoquinoline derivatives, structural isomers of bromoquinolines, have shown noteworthy analgesic and anti-inflammatory properties.[7]

-

Antifungal and Anticonvulsant Activities: Various quinoline derivatives have also been reported to possess antifungal and anticonvulsant properties, highlighting the broad therapeutic potential of this chemical scaffold.[2]

Data Presentation: Biological Activities of Quinoline Derivatives

| Compound Class | Biological Activity | Potential Mechanism of Action | References |

| Quinoline-3-carbonitrile Derivatives | Antibacterial | Inhibition of DNA gyrase | [5] |

| General Quinoline Derivatives | Anticancer | Various (e.g., kinase inhibition, apoptosis induction) | [1][3][6] |

| General Quinoline Derivatives | Antimalarial | Inhibition of heme detoxification | [3][4] |

| 3-Bromo Isoquinoline Derivatives | Anti-inflammatory, Analgesic | Not specified | [7] |

| General Quinoline Derivatives | Antifungal | Not specified | [2] |

| General Quinoline Derivatives | Anticonvulsant | Not specified | [2] |

Experimental Protocols

A general experimental workflow for the preliminary screening of the antibacterial activity of a novel compound like 7-Bromoquinoline-3-carbonitrile is outlined below.

Workflow for Antibacterial Screening

Potential Signaling Pathway: DNA Gyrase Inhibition

Given that quinoline-3-carbonitrile derivatives have been suggested to target DNA gyrase, a hypothetical signaling pathway illustrating this mechanism is presented below. This represents a potential, yet unconfirmed, mechanism for 7-Bromoquinoline-3-carbonitrile.

Hypothetical Mechanism of Action: DNA Gyrase Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jptcp.com [jptcp.com]

7-Bromoquinoline-3-carbonitrile: A Technical Guide to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, and the introduction of bromo and carbonitrile functionalities at the 7- and 3-positions, respectively, offers unique opportunities for chemical modification and exploration of its therapeutic potential. This technical guide provides a comprehensive overview of the potential applications of 7-Bromoquinoline-3-carbonitrile, focusing on its synthetic pathways, and its prospective roles in anticancer, antibacterial, and antifungal research. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a summary of relevant quantitative data from structurally similar compounds to guide future research endeavors.

Chemical Properties and Synthesis

7-Bromoquinoline-3-carbonitrile possesses a molecular formula of C₁₀H₅BrN₂ and a molecular weight of 233.06 g/mol . Its structure, featuring a reactive bromine atom and a cyano group, makes it a versatile intermediate for the synthesis of a diverse range of derivatives.

Synthesis of Quinoline-3-carbonitrile Derivatives

The synthesis of quinoline-3-carbonitrile scaffolds is often achieved through multicomponent reactions (MCRs), which offer high efficiency and atom economy. A common and effective method is a one-pot reaction involving an appropriately substituted aniline (in this case, 3-bromoaniline), an aromatic aldehyde, and malononitrile.

Experimental Protocol: Synthesis of 2-Amino-4-aryl-7-bromoquinoline-3-carbonitrile

This protocol is a representative procedure for the synthesis of a 7-bromoquinoline-3-carbonitrile derivative.

Materials:

-

3-Bromoaniline

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Ethanol

-

Catalyst (e.g., L-proline or ammonium chloride)

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 3-bromoaniline, the selected aromatic aldehyde, and malononitrile in ethanol.

-

Add a catalytic amount of L-proline (10-20 mol%).

-

Reflux the reaction mixture with stirring for 4-6 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the crude product with cold ethanol.

-

If necessary, purify the product further by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Workflow for the Synthesis of 7-Bromoquinoline-3-carbonitrile Derivatives

An In-depth Technical Guide to 7-Bromoquinoline-3-carbonitrile Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. The strategic introduction of various substituents onto the quinoline ring allows for the fine-tuning of their physicochemical properties and pharmacological profiles. Among these, 7-bromoquinoline-3-carbonitrile derivatives have emerged as a promising class of compounds with significant potential in drug discovery. The presence of the bromine atom at the 7-position provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, while the carbonitrile group at the 3-position can participate in crucial interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of 7-bromoquinoline-3-carbonitrile derivatives, with a focus on their anticancer, antibacterial, and neuroprotective activities.

Synthesis of the 7-Bromoquinoline-3-carbonitrile Scaffold and its Derivatives

The synthesis of 7-bromoquinoline-3-carbonitrile derivatives typically commences with the construction of a suitably substituted quinoline precursor, followed by functionalization to introduce the desired diversity. A common strategy involves the synthesis of a key intermediate, 7-bromo-4-chloroquinoline, which can then be further modified.[1][2]

Synthesis of Key Intermediate: 7-Bromo-4-chloroquinoline

A prevalent method for the synthesis of the quinoline core is the Gould-Jacobs reaction.[1] This multi-step process begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline. Subsequent chlorination yields the 4-chloroquinoline intermediate. For the synthesis of 7-bromo-4-chloro-8-methylquinoline, the process starts with 3-bromo-2-methylaniline.[1]

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-8-methylquinoline [1]

-

Condensation: A mixture of 3-bromo-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents) is heated at 100-120°C for 1-2 hours. The ethanol formed during the reaction is removed under reduced pressure.

-

Cyclization: The crude intermediate from the previous step is heated in a high-boiling point solvent such as diphenyl ether at approximately 240-260°C for 30-60 minutes to yield 7-bromo-8-methylquinolin-4-ol.

-

Chlorination: 7-Bromo-8-methylquinolin-4-ol (1.0 equivalent) is refluxed in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) at approximately 110°C for 2-4 hours. After completion, the reaction mixture is carefully poured onto crushed ice to precipitate the product, 7-bromo-4-chloro-8-methylquinoline.

The overall synthetic pathway is depicted in the workflow below.

Derivatization Strategies

The 7-bromo-4-chloroquinoline-3-carbonitrile core offers two primary sites for chemical modification: the 4-position (chloro group) and the 7-position (bromo group).

-

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position: The chlorine atom at the 4-position is highly susceptible to nucleophilic displacement by various amines, anilines, and other nucleophiles. This reaction is a cornerstone for creating libraries of 4-aminoquinoline derivatives.[2][3]

-

Palladium-Catalyzed Cross-Coupling Reactions at the 7-Position: The bromine atom at the 7-position is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the chemical diversity of the derivatives.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-4-chloro-8-methylquinoline [2]

-

A degassed reaction vessel is charged with 7-bromo-4-chloro-8-methylquinoline (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

A degassed solvent system (e.g., 1,4-dioxane/water) is added.

-

The reaction mixture is heated at 80-120°C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, the mixture is worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration.

-

The crude product is purified by column chromatography.

The general workflow for these derivatization strategies is illustrated below.

Biological Activities and Therapeutic Potential

7-Bromoquinoline-3-carbonitrile derivatives have been investigated for a range of biological activities, with a primary focus on their potential as anticancer, antibacterial, and neuroprotective agents.

Anticancer Activity

Quinoline-based compounds are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4][5] Derivatives of the 4-anilinoquinoline-3-carbonitrile scaffold have been identified as potent inhibitors of kinases such as the Epidermal Growth Factor Receptor (EGFR).[2]

Quantitative Data on Anticancer Activity

The cytotoxic effects of quinoline derivatives are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.[4]

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Anilinoquinoline-3-carbonitrile | EGFR kinase inhibitor | - | 0.0075 | [2] |

| 4-Aminoquinoline | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [3] |

| 4-Aminoquinoline | Bisquinoline compound 10 | MDA-MB-468 (Breast) | 7.35 | [3] |

| 4-Anilinoquinolinylchalcone | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one | MDA-MB-231 (Breast) | - | [6] |

Experimental Protocol: MTT Cytotoxicity Assay [4][7]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways in Cancer

Many quinoline-based kinase inhibitors target receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, as well as downstream signaling pathways such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are frequently dysregulated in cancer.[2][8][][10]

Antibacterial Activity

The quinoline scaffold is a core component of several established antibacterial drugs.[11] Derivatives of quinoline-3-carbonitrile have shown promising broad-spectrum antibacterial activity.[12][13] The mechanism of action for many quinoline-based antibiotics involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[12]

Quantitative Data on Antibacterial Activity

The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).[11]

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinolone | Compound 2-e | MRSA | 0.0195–0.039 | [14] |

| Quinolone | Compound 3-e | MRSA | 0.039 | [14] |

| Quinolone | Compound 4-e | MRSA | 0.039 | [14] |

| Quinoline-3-carbonitrile | Furan substituted derivative (QD4) | Various strains | 4 - 8 | [15] |

| Chloroquinoline | 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus, P. aeruginosa | - (Inhibition zone 11.00 mm) | [16] |

| Chloroquinoline | 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | - (Inhibition zone 11.00 mm) | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination [17]

-

Prepare Inoculum: Culture the test bacterium in a suitable broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Activity

Recent studies have highlighted the potential of quinoline derivatives as neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[18][19][20] The proposed mechanisms of action often involve the modulation of signaling pathways that protect neurons from cell death and oxidative stress.[21] For instance, some compounds have been shown to activate pathways that promote neuronal survival and reduce neuroinflammation.

While specific data on the neuroprotective effects of 7-bromoquinoline-3-carbonitrile derivatives are limited, the broader class of quinoline compounds has shown promise in various in vitro and in vivo models of neurodegeneration.[18]

Potential Signaling Pathways in Neuroprotection

The neuroprotective effects of various compounds are often mediated through the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives | MDPI [mdpi.com]

- 6. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docta.ucm.es [docta.ucm.es]

- 12. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

7-Bromoquinoline-3-carbonitrile: A Technical Guide to a Potential Kinase Inhibitor

Disclaimer: Direct experimental data on the specific mechanism of action, biological targets, and quantitative activity of 7-Bromoquinoline-3-carbonitrile is not extensively available in publicly accessible scientific literature. This document, therefore, presents a hypothesized mechanism of action and supporting data based on the well-documented activities of structurally related quinoline-3-carbonitrile and bromoquinoline derivatives. The information herein is intended to serve as a technical guide for researchers and drug development professionals, providing a foundational framework for initiating investigations into this compound.

Introduction

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The quinoline-3-carbonitrile moiety, in particular, has emerged as a significant pharmacophore, especially in the development of kinase inhibitors for oncology. The presence of a bromine atom, as in 7-Bromoquinoline-3-carbonitrile, can further modulate the compound's electronic properties, lipophilicity, and potential for specific interactions with biological targets, making it a compound of interest for further investigation.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on extensive research on analogous compounds, the most probable mechanism of action for 7-Bromoquinoline-3-carbonitrile is the inhibition of protein kinases. The 4-anilino-3-quinolinecarbonitrile scaffold, a close structural relative, is a well-established inhibitor of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase.[1][2] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers.

It is hypothesized that 7-Bromoquinoline-3-carbonitrile acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. The quinoline ring system mimics the adenine region of ATP, while the substituents on the ring, including the bromine at the 7-position, likely confer selectivity and potency by interacting with specific amino acid residues within the kinase's active site.

Alternative Potential Mechanisms

While kinase inhibition is the most prominent hypothesis, other mechanisms observed for related quinoline derivatives include:

-

DNA Gyrase Inhibition: Some quinoline-3-carbonitrile derivatives have shown potential as antibacterial agents by targeting bacterial DNA gyrase, an enzyme essential for DNA replication.[3][4][5]

-

Topoisomerase I Inhibition: Certain brominated quinolines have been reported to inhibit human topoisomerase I, an enzyme crucial for relaxing DNA supercoiling during replication and transcription, and to induce apoptosis.[6][7]

Further experimental validation is required to determine the precise mechanism of action for 7-Bromoquinoline-3-carbonitrile.

Potential Signaling Pathway Involvement

Given the strong evidence for kinase inhibition among related compounds, 7-Bromoquinoline-3-carbonitrile could potentially modulate key oncogenic signaling pathways. The EGFR signaling pathway is a prime example, as it is frequently targeted by quinoline-based inhibitors.[8][9] Inhibition of EGFR would disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cancer cell growth and survival.

Caption: Hypothesized inhibition of the EGFR signaling pathway by 7-Bromoquinoline-3-carbonitrile.

Quantitative Data for Structurally Related Compounds

The following table summarizes the inhibitory activities (IC50 values) of various quinoline-3-carbonitrile and bromoquinoline derivatives against different biological targets. This data provides a reference for the potential potency of 7-Bromoquinoline-3-carbonitrile.

| Compound Class | Compound | Target | IC50 Value | Reference |

| Quinoline-3-carbonitrile Derivatives | 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile | EGFR | 7.5 nM | [9] |

| 4-anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles | Src Kinase | 1-3 nM | [10] | |

| 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile (Compound 5e) | EGFR | 71 nM | [8] | |

| 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile (Compound 5e) | HER-2 | 21 nM | [8] | |

| 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile (Compound 5e) | BRAFV600E | 62 nM | [8] | |

| Quinoline-3-carbonitrile derivative (QD4) | DNA Gyrase | - | [3][5] | |

| Bromoquinoline Derivatives | 5,7-Dibromo-8-hydroxyquinoline | Topoisomerase I | - | [6][7] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) cell line | 15.4 µM | [7] | |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (human cervical cancer) cell line | 26.4 µM | [7] | |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (human colon adenocarcinoma) cell line | 15.0 µM | [7] |

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay, which would be a crucial first step in determining the mechanism of action of 7-Bromoquinoline-3-carbonitrile.

In Vitro Kinase Inhibition Assay (e.g., EGFR Tyrosine Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-Bromoquinoline-3-carbonitrile against a specific protein kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine-5'-triphosphate (ATP), γ-32P-labeled or unlabeled for non-radioactive assays

-

7-Bromoquinoline-3-carbonitrile (test compound)

-

Staurosporine or a known EGFR inhibitor (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well microtiter plates

-

Phosphocellulose paper or other capture medium

-

Scintillation counter or appropriate detection instrument for non-radioactive methods

Procedure:

-

Compound Preparation: Prepare a stock solution of 7-Bromoquinoline-3-carbonitrile in DMSO (e.g., 10 mM). Perform serial dilutions in kinase reaction buffer to achieve a range of final assay concentrations.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase reaction buffer

-

Test compound dilutions or controls (DMSO for negative control, known inhibitor for positive control)

-

Peptide substrate

-

Recombinant EGFR kinase

-

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection of Phosphorylation:

-

Radioactive Method: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-32P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Non-Radioactive Methods (e.g., ELISA-based): Transfer the reaction mixture to an antibody-coated plate that captures the phosphorylated substrate. Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate for detection.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

While 7-Bromoquinoline-3-carbonitrile remains a compound with an uncharacterized mechanism of action, the extensive body of research on structurally similar molecules strongly suggests its potential as a kinase inhibitor. This technical guide provides a hypothesized framework for its biological activity, highlighting the EGFR signaling pathway as a plausible target. The provided quantitative data from related compounds and the detailed experimental protocol for a kinase inhibition assay offer a solid starting point for researchers and drug development professionals to initiate a thorough investigation into the therapeutic potential of 7-Bromoquinoline-3-carbonitrile. Empirical studies are essential to confirm these hypotheses and to fully elucidate the compound's mechanism of action and its potential as a novel therapeutic agent.

References

- 1. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Bromoquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromoquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, spectral characterization, and a review of the biological activities of structurally related compounds, offering valuable insights for researchers in drug discovery and development.

Chemical Properties and Synthesis

7-Bromoquinoline-3-carbonitrile is a substituted quinoline with the chemical formula C₁₀H₅BrN₂ and a molecular weight of 233.06 g/mol .[1][2] Its structure features a bromine atom at the 7-position and a nitrile group at the 3-position of the quinoline ring system.

Synthesis of 7-Bromoquinoline-3-carbonitrile

A common synthetic route to 7-Bromoquinoline-3-carbonitrile involves the condensation of a substituted aniline with a suitable three-carbon component to construct the quinoline ring system.

Experimental Protocol: Synthesis of 7-Bromoquinoline-3-carbonitrile

A detailed experimental protocol for the synthesis of 7-Bromoquinoline-3-carbonitrile has been reported and is summarized below.

-

Materials: 3-Amino-4-bromobenzaldehyde, malononitrile, piperidine, ethanol.

-

Procedure: A mixture of 3-amino-4-bromobenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol is treated with a catalytic amount of piperidine. The reaction mixture is then heated under reflux for a specified period. After cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried to afford 7-Bromoquinoline-3-carbonitrile.

Synthesis Workflow

Caption: Synthetic workflow for 7-Bromoquinoline-3-carbonitrile.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of 7-Bromoquinoline-3-carbonitrile.

Table 1: Spectroscopic Data for 7-Bromoquinoline-3-carbonitrile and Related Compounds

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) | Reference |

| 7-Bromoquinoline-3-carbonitrile | 9.25 (d, J=2.2 Hz, 1H), 8.95 (d, J=2.2 Hz, 1H), 8.20 (d, J=9.0 Hz, 1H), 8.05 (d, J=1.9 Hz, 1H), 7.85 (dd, J=9.0, 1.9 Hz, 1H) | Not explicitly reported for this compound. | Not explicitly reported for this compound. | Not explicitly reported for this compound. | |

| 2-Amino-9-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 11.68 (s, 1H, NH), 7.73 (s, 1H, H-10), 7.42 (d, J = 6 Hz, 1H, H-8), 7.25 (m, 8H, H-7, NH₂, Ph-CH), 4.49 (s, 1H, H-4), 2.40 ppm (s, 3H, Me) | 160.80 (CO), 159.50 (C-2), 151.56 (C-10b), 144.91 (Ph-C), 136.30 (C-6a), 132.89 (C-9), 131.60 (C-8), 128.85, 127.81, 127.18, 121.70 (Ph-CH), 120.30 (CN), 115.78 (C-10a), 112.38 (C-7), 110.02 (C-4a), 58.30 (C-3), 37.20 (C-4), 21.13 ppm (Me) | Not Reported | Not Reported | [3] |

| 2-Amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 11.66 (s, 1H, NH), 7.44 (d, J = 2.6 Hz, 1H, H-8), 7.32–7.18 (m, 9H, q-H-7,10, Ph-H, NH₂), 4.51 (s, 1H, H-4), 3.85 ppm (s, 3H, OCH₃) | 159.99 (CO), 159.06 (C-2), 154.42 (C-9), 150.88 (C-10b), 144.42 (Ph-C), 132.33 (C-6a), 128.42, 127.39, 126.74, 120.46 (Ph-CH, q-C-7,10), 120.00 (CN), 116.86 (C-10a), 112.50 (C-8), 109.92 (C-4a), 57.68 (C-3), 55.57 (OMe), 36.76 ppm (C-4) | Not Reported | Not Reported | [3] |

Note: Specific 13C NMR, IR, and MS data for the parent 7-Bromoquinoline-3-carbonitrile were not found in the reviewed literature. Data for structurally related compounds are provided for comparison.

Biological Activity

While specific biological activity data for 7-Bromoquinoline-3-carbonitrile is not extensively reported, the broader class of quinoline derivatives exhibits a wide range of pharmacological effects, including anticancer and antibacterial activities.[4][5] The biological potential of 7-Bromoquinoline-3-carbonitrile can be inferred from studies on closely related analogs.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their potential as anticancer agents.[4][6] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[4][7]

Table 2: Anticancer Activity of Substituted Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 8-bromo-6-cyanoquinoline | A549, HeLa, HT29, Hep3B, MCF7 | 2-50 µg/ml | [8][9] |

| 5,7-dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7-25.6 µg/mL | [7] |

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives | A-549 (lung) | 35 | [3] |

Note: IC50 is the half-maximal inhibitory concentration.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of a compound.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-